molecular formula C9H15N3O2S B1474647 3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1785525-25-8

3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1474647
CAS No.: 1785525-25-8
M. Wt: 229.3 g/mol
InChI Key: UNCKFCLEOACDPL-UHFFFAOYSA-N
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Description

This compound (CAS: 1785525-25-8) is a thiopyrano[4,3-c]pyrazole derivative with a molecular formula of C₉H₁₅N₃O₂S and a molecular weight of 229.3 g/mol . It features an aminomethyl group at position 3 and an ethyl substituent at position 2.

Properties

IUPAC Name

(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKFCLEOACDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CS(=O)(=O)CCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound with potential biological applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that incorporates a pyrazole ring. Its molecular formula is C10H16N2O2SC_{10}H_{16}N_2O_2S with a molecular weight of approximately 232.31 g/mol. The presence of the thiopyrano moiety contributes to its unique chemical properties.

Biological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. A review highlighted that pyrazole derivatives possess mechanisms that disrupt microbial cell walls and inhibit essential metabolic pathways .

2. Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Analgesic Properties

The analgesic effects of pyrazole derivatives are well-documented. The compound has been evaluated in pain models, showing efficacy in reducing pain responses in animal studies. This suggests potential applications in pain management therapies .

Case Studies

Several case studies have explored the biological activity of similar pyrazole compounds:

  • Study on Antimicrobial Efficacy : A recent study tested various pyrazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the pyrazole structure enhanced antibacterial activity significantly .
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of pyrazoles, revealing that they effectively modulate inflammatory cytokine production in vitro .

Data Tables

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryCOX enzyme inhibition
AnalgesicModulation of pain pathways

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry. Its structural features suggest possible interactions with biological targets that may lead to therapeutic applications.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. Research has shown that similar thiopyrano derivatives can inhibit bacterial growth, suggesting that 3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide could be developed into a novel antimicrobial agent .
  • Anticancer Properties : There is emerging evidence that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, research on thieno[2,3-c]pyridine derivatives indicates their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties. Studies on related compounds have suggested that they can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

In materials science, the unique properties of this compound can be harnessed for developing new materials.

  • Polymer Chemistry : The compound's ability to act as a monomer or crosslinking agent in polymer synthesis could lead to the development of novel polymeric materials with enhanced mechanical and thermal properties. Research into thiophene-based polymers has shown promising results in creating conductive and thermally stable materials .
  • Nanotechnology : The incorporation of this compound into nanostructured materials may enhance their functionality. For example, its use in creating nanocomposites could improve the mechanical strength and thermal stability of the resulting materials while providing unique electronic properties .

Environmental Science

The environmental applications of this compound are also noteworthy.

  • Pollutant Degradation : Compounds with similar structures have been investigated for their ability to degrade environmental pollutants. This compound may be effective in catalyzing reactions that break down hazardous substances in wastewater treatment processes .
  • Soil Remediation : The potential use of this compound in soil remediation efforts is an area of ongoing research. Its chemical properties could facilitate the breakdown of toxic compounds in contaminated soils, thereby improving soil health and safety for agricultural use .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry Derivatives showed antimicrobial activity against several bacterial strains.
Anticancer Properties Induced apoptosis in cancer cell lines; potential for drug development.
Neuroprotective Effects Provided protection against oxidative stress in neuronal cells.
Polymer Chemistry Enhanced mechanical properties when used as a polymer additive.
Pollutant Degradation Effective in degrading organic pollutants in laboratory settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiopyrano[4,3-c]pyrazole Derivatives

MSC2360844 and MSC2364588
  • Structure : Fluorinated derivatives with morpholinyl-carbonyl groups.
  • Synthesis : Multi-step processes involving cyclization and oxidation, as described in WO2011058149 .
  • Key Differences: Fluorine atoms and morpholine rings likely enhance metabolic stability and target binding compared to the ethyl/aminomethyl groups in the target compound.
8-Chloro-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide
  • Structure: Benzothiopyrano core with a chloro substituent.
  • Properties : High melting point (259–260°C) and distinct IR/NMR profiles .
  • Key Differences: The benzene ring increases aromaticity and may alter solubility compared to the non-aromatic target compound.
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
  • Structure : Chloromethyl and isopropyl substituents.
  • Properties : Molecular weight = 230.76 g/mol; higher hydrophobicity due to the isopropyl group .
Cyclopropylmethyl-Substituted Analogue
  • Structure : Cyclopropylmethyl replaces the ethyl group.
  • Safety Profile : Similar hazards (e.g., flammability, toxicity) but improved steric effects due to the cyclopropane ring .
VP-4535 (2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide)
  • Structure: Pyran-thiopyrano hybrid with a nitrile group.
  • Activity : Selective anti-MRSA activity with low cytotoxicity (HEK-293 and HaCaT cells) .
  • Key Differences : The pyran ring system and nitrile group distinguish its mechanism from the pyrazole-based target compound.
Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives
  • Structure: Conjugated 4-aminoquinoline and pyrano-pyrazole moieties.
  • Key Differences: The target compound lacks the 4-aminoquinoline component, which is critical for parasite cell accumulation.

Structural and Property Analysis

Molecular Weight and Functional Groups

Compound Molecular Weight (g/mol) Key Functional Groups
Target Compound 229.3 Aminomethyl, ethyl, sulfone
8-Chloro Benzothiopyrano Derivative N/A Chloro, sulfone, aromatic ring
VP-4535 N/A Nitrile, sulfone, pyran ring
3-(Chloromethyl)-isopropyl Derivative 230.76 Chloromethyl, isopropyl, sulfone

Preparation Methods

Thio-Claisen Rearrangement Approach

One of the most notable methods for preparing tetrahydrothiopyrano fused systems is through thio-Claisen rearrangements. Takada and Makisumi (1984) described novel and simple methods for preparing 4-aminomethyl-2,3,4,9-tetrahydrothiopyrano fused indoles via thio-Claisen rearrangement of indol-2-yl propargyl sulfides, which can be adapted for thiopyrano systems.

  • Key step: Thio-Claisen rearrangement of suitable propargyl sulfides under controlled heating leads to the formation of tetrahydrothiopyrano rings.
  • Yields: Good yields reported for fused thiopyrano-indole systems.
  • Mechanism: The rearrangement involves sulfur-assisted-sigmatropic shifts forming the fused ring.

This approach provides a robust platform for generating the tetrahydrothiopyrano skeleton, which can be further functionalized.

Formation of the Pyrazole Ring

Condensation of Hydrazines with 1,3-Dielectrophilic Compounds

The pyrazole ring is commonly synthesized by condensation of hydrazines with 1,3-dielectrophilic compounds, often involving nitrile groups. According to recent comprehensive reviews on aminopyrazole synthesis, the reaction proceeds via nucleophilic attack of hydrazine nitrogen atoms on electrophilic centers, leading to cyclization and formation of the pyrazole ring.

  • Typical reagents: Hydrazine or substituted hydrazines with α,β-unsaturated nitriles or β-ketonitriles.
  • Conditions: Neutral or acidic media to favor nucleophilic addition.
  • Outcome: Formation of 3-

Q & A

Basic: What are the established synthetic routes for this compound, and how can its purity be optimized?

Methodological Answer:
Synthesis typically involves cyclization of pyrazole precursors with thiopyrano moieties. Key steps include:

  • Hydrazine derivatives : Reacting 5-aminopyrazole analogs (e.g., 3-amino-5-methylpyrazole, ) with carbonyl-containing intermediates under basic conditions (e.g., Et3_3N in THF) to form the pyrazole core .
  • Oxidative cyclization : Copper acetate-catalyzed cyclization, as demonstrated for structurally related chromeno-pyrazolones, can be adapted to form the thiopyrano ring .
  • Purification : Recrystallization from water or ethanol, followed by characterization via melting point analysis (e.g., mp 133–134°C for related pyrazole aldehydes ).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Resolve proton environments (e.g., aromatic protons at δ 7.75–7.45 ppm in DMSO-d6_6) and confirm substitution patterns .
  • X-ray diffraction : Resolve supramolecular packing and hydrogen-bonding interactions, as seen in chromeno-pyrazolone derivatives .
  • Mass spectrometry : Verify molecular weight (e.g., C7_7H7_7F3_3N2_2O2_2S derivatives with MW ~240.2 ).

Advanced: How can contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting) be resolved?

Methodological Answer:

  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) by observing signal coalescence at elevated temperatures.
  • DFT calculations : Compare experimental 1^1H shifts with computed values for alternative conformers .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to clarify nitrogen environments in complex splitting patterns .

Advanced: What mechanistic insights exist for the thiopyrano ring formation during synthesis?

Methodological Answer:

  • Catalytic pathways : Copper acetate promotes oxidative cyclization via single-electron transfer (SET), forming radical intermediates that couple to close the thiopyrano ring .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency by stabilizing charged transition states .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., hydrazone intermediate formation) .

Advanced: How can computational modeling guide the design of analogs with modified bioactivity?

Methodological Answer:

  • DFT/Molecular docking : Predict binding affinities to biological targets (e.g., benzodiazepine receptors) by analyzing electrostatic potential maps of the thiopyrano-pyrazole core .
  • QSAR studies : Correlate substituent effects (e.g., trifluoromethyl groups ) with activity using Hammett parameters or logP calculations.
  • Dynamics simulations : Assess conformational flexibility of the aminomethyl side chain to optimize target engagement .

Advanced: What strategies improve synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalyst screening : Test transition metals (e.g., Cu, Fe) for cyclization efficiency; Cu(OAc)2_2 reduces side reactions in chromeno-pyrazolone syntheses .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) and improve regioselectivity .
  • Protecting groups : Temporarily block the aminomethyl moiety with Boc to prevent unwanted nucleophilic side reactions .

Advanced: How can structural analogs be designed to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to study steric effects on receptor binding .
  • Heteroatom substitution : Substitute sulfur in the thiopyrano ring with oxygen to assess electronic impacts on stability and activity .
  • Bioisosteric replacement : Exchange the 5,5-dioxide group with sulfonamide or phosphonate moieties for enhanced solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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